(1-Chloro-2-methylpentan-2-yl)cyclobutane
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Overview
Description
(1-Chloro-2-methylpentan-2-yl)cyclobutane is an organic compound with the molecular formula C₁₀H₁₉Cl It is a cyclobutane derivative, characterized by the presence of a chlorine atom and a methyl group attached to a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylpentan-2-yl)cyclobutane typically involves the chlorination of 2-methylpentan-2-ylcyclobutane. This can be achieved through the reaction of 2-methylpentan-2-ylcyclobutane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-methylpentan-2-yl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted cyclobutanes.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products include alkanes or alkenes.
Scientific Research Applications
(1-Chloro-2-methylpentan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloro-2-methylpentan-2-yl)cyclobutane involves its interaction with various molecular targets. The chlorine atom and the cyclobutane ring play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Additionally, the cyclobutane ring can participate in ring-opening reactions under specific conditions.
Comparison with Similar Compounds
Similar Compounds
(1-Bromo-2-methylpentan-2-yl)cyclobutane: Similar structure but with a bromine atom instead of chlorine.
(1-Iodo-2-methylpentan-2-yl)cyclobutane: Similar structure but with an iodine atom instead of chlorine.
(1-Fluoro-2-methylpentan-2-yl)cyclobutane: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
(1-Chloro-2-methylpentan-2-yl)cyclobutane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H19Cl |
---|---|
Molecular Weight |
174.71 g/mol |
IUPAC Name |
(1-chloro-2-methylpentan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H19Cl/c1-3-7-10(2,8-11)9-5-4-6-9/h9H,3-8H2,1-2H3 |
InChI Key |
WRRJJAFCFFJDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCl)C1CCC1 |
Origin of Product |
United States |
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